molecular formula C11H15NO2 B1584450 ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 65880-18-4

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B1584450
CAS RN: 65880-18-4
M. Wt: 193.24 g/mol
InChI Key: LOSQSLWRXZTVTF-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound. It is an intermediate in the synthesis of indoles .

Scientific Research Applications

Application 1: Synthesis of Heterocyclic Compounds

  • Application Summary : This compound is used in multicomponent reactions for the synthesis of various heterocyclic compounds, which are crucial in drug development .
  • Methods and Procedures : The process involves one-pot condensation reactions, often in the presence of catalysts like p-toluenesulfonic acid, under reflux conditions .
  • Results and Outcomes : The reactions typically yield complex indole structures that can be further functionalized for pharmaceutical applications .

Application 2: Alkaloid Synthesis

  • Application Summary : It serves as a key precursor in the construction of indoles as moieties in selected alkaloids, which have significant biological activities .
  • Methods and Procedures : Synthesis pathways include various catalytic and non-catalytic steps to incorporate the indole scaffold into alkaloid structures .
  • Results and Outcomes : These synthetic routes lead to compounds with potential therapeutic properties, including anticancer and antimicrobial activities .

Application 3: Total Synthesis of Marine Natural Products

  • Application Summary : The compound is a reactant for the total synthesis of marine natural products like dibromophakellin, which have unique biological properties .
  • Methods and Procedures : Synthetic strategies involve complex reaction sequences, often requiring stereoselective preparation techniques .
  • Results and Outcomes : The synthesized marine analogs exhibit a range of bioactivities, including antitumor and antibacterial effects .

Application 4: Development of Therapeutic Drugs

  • Application Summary : Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives are investigated for their therapeutic potential in treating schizophrenia and other disorders .
  • Methods and Procedures : The development involves the synthesis of tetrahydroindole derivatives that can interact with biological targets like GABA receptors .
  • Results and Outcomes : These compounds are evaluated for their pharmacological efficacy, showing promise as receptor agonists or inhibitors .

Application 5: Synthesis of Bioactive Molecules

  • Application Summary : It is used as a reactant for the preparation of bioactive molecules like CRTH2 receptor antagonists and IDO inhibitors .
  • Methods and Procedures : The synthesis involves various organic reactions to attach the indole ring to other biologically active structures .
  • Results and Outcomes : The resulting molecules display a range of bioactivities, including anti-inflammatory and immunomodulatory effects .

Application 6: Antiproliferative Agents

  • Application Summary : Derivatives of the compound are explored as antiproliferative agents against human leukemia cells .
  • Methods and Procedures : The synthesis of these agents involves the formation of indole-2-carboxamides with potential to inhibit cell growth .
  • Results and Outcomes : The synthesized compounds are tested for their ability to inhibit the proliferation of cancer cells, with some showing significant efficacy .

Application 7: Multicomponent Reactions for Heterocyclic Compounds

  • Application Summary : Utilized in multicomponent reactions to create a variety of heterocyclic compounds with significant biological and pharmaceutical activities .
  • Methods and Procedures : Involves one-pot condensation of indole with other reactants like dimedone and phenacylideneoxindoles in acetonitrile with p-toluenesulfonic acid .
  • Results and Outcomes : The synthesis of functionalized indolinones, which are important for the design of new heterocycles with chemical and biomedical relevance .

Application 8: Rapid Synthesis of Trisubstituted Indoles

  • Application Summary : A one-pot, three-component protocol based on Fischer indolisation–N-alkylation for the rapid synthesis of trisubstituted indoles .
  • Methods and Procedures : This process is quick, operationally straightforward, and uses readily available building blocks to generate densely substituted indole products .
  • Results and Outcomes : Demonstrated utility in the synthesis of a broad range of indoles, benzoindoles, and tetrahydrocarbazoles with varied functionality .

Application 9: Synthesis of Tetrahydroindole Derivatives

  • Application Summary : The compound is used for synthesizing tetrahydroindole derivatives for the treatment of schizophrenia and as GABA receptor agonists .
  • Methods and Procedures : The synthesis pathways include various steps to incorporate the tetrahydroindole structure into therapeutic molecules .
  • Results and Outcomes : These derivatives are known for their roles as selective inhibitors of SIRT2 sirtuins and inhibitors of platelet aggregation .

Application 10: Total Synthesis of Natural Products

  • Application Summary : Used as a reactant for the total synthesis of natural products like dibromophakellin and its analogs .
  • Methods and Procedures : Involves complex synthetic routes for the preparation of natural product analogs with potential biological activities .
  • Results and Outcomes : The synthesized products exhibit a range of bioactivities, including antitumor and antibacterial effects .

Application 11: Synthesis of Indole Alkaloids

  • Application Summary : The indole unit is a significant moiety for drug discovery, used in the synthesis of indole alkaloids like reserpine and ajmalicine .
  • Methods and Procedures : The synthesis involves the incorporation of the indole ring into complex alkaloid structures .
  • Results and Outcomes : These alkaloids are utilized for the treatment of high blood pressure, mental disorders, and various kinds of cancer .

Application 12: Antiviral Agents

  • Application Summary : Indole derivatives, including ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, have been reported to exhibit antiviral activities .
  • Methods and Procedures : Synthesis of 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and testing against various viruses .
  • Results and Outcomes : Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 values and selectivity indices .

Application 13: Synthesis of Indazole Derivatives

  • Application Summary : The compound is used for synthesizing novel indazole derivatives with potential pharmaceutical applications .
  • Methods and Procedures : Conventional methods from cyclic β-keto esters are employed, followed by structural analysis using NMR and IR spectroscopy .
  • Results and Outcomes : Creation of a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters .

Application 14: Preparation of Pharmacological Agents

  • Application Summary : Reactant for the preparation of various pharmacological agents, including CRTH2 receptor antagonists and IDO inhibitors .
  • Methods and Procedures : Synthesis involves the reaction of ethyl indole-2-carboxylate with other compounds to form the desired pharmacologically active agents .
  • Results and Outcomes : Production of cannabinoid CB1 receptor antagonists and inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSQSLWRXZTVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306365
Record name ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

CAS RN

65880-18-4
Record name 65880-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 115g (6.50 g, 24.8 mmol), sodium ethoxide (17.0 mg, 0.25 mmol) and ethanol (40 mL). The solution was stirred at room temperature for 1 h. After that time, the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography to afford a 100% yield (4.80 g) of 115h as a brown solid: mp 70-72° C.; 1H NMR (300 MHz, CDCl3) δ 9.08 (s, 1H), 6.75 (s, 1H), 4.25 (q, 2H, J=7.2 Hz), 2.65 (t, 2H, J=6.0 Hz), 2.56 (t, 2H, J=6.0 Hz), 1.85 (m, 4H), 1.28 (t, 3H, J=7.2 Hz); MS (ESI+) m/z 194.1 (M+H)
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 3-(2-chlorocyclohex-1-enyl)acrylate (21.4 g, 100 mmol) in DMSO (100 mL) was added sodium azide (9.75 g, 150 mmol). The reaction mixture was heated at 105° C. for 4 h. After cooling to room temperature, the mixture was poured into ice water. The resulting precipitate was collected by filtration to afford 121a (18.0 g, 93.3%). MS-ESI: [M+H]+ 194.
Name
ethyl 3-(2-chlorocyclohex-1-enyl)acrylate
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
93.3%

Synthesis routes and methods III

Procedure details

Ethyl indole-2-carboxylate (0.5 g) and platinum (IV) oxide (0.1 g) in acetic acid (20 ml) were stirred under an atmosphere of hydrogen for 16 hours at ambient temperature. The reaction was then filtered through a pad of celite and basified by addition of aqueous sodium hydroxide (2N). The resulting precipitate was filtered and dried in vacuo to give the product as a white solid (0.17 g, 33%), NMR d(CDCl3) 1.35 (3H, t), 1.80 (4H, m), 2.50 (2H, t), 2.60 (2H, t), 4.30 (2H, q), 6.65 (1H, d), 8.70 (1H, bs); M/z (+) 194 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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